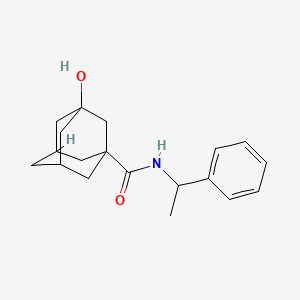![molecular formula C19H22N2O4 B7534972 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534972.png)
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide, also known as MPMP, is a synthetic compound that belongs to the class of benzamide derivatives. MPMP has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and immune response. Furthermore, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to modulate the activity of the dopamine receptor D2, which is involved in the regulation of dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In inflammation research, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB. Furthermore, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In neurological research, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to improve the cognitive function and memory impairment in animal models of Alzheimer's disease and Parkinson's disease. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide also enhances the survival and differentiation of neural stem cells, which are involved in the regeneration and repair of the nervous system.
実験室実験の利点と制限
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is also easy to synthesize and modify, making it suitable for structure-activity relationship (SAR) studies and drug design. However, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has some limitations for lab experiments, including its low bioavailability and poor pharmacokinetic properties. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide also has limited selectivity and specificity for its target enzymes and signaling pathways, which may lead to off-target effects and toxicity.
将来の方向性
There are several future directions for 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide research, including the following:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide production.
2. Identification of the target enzymes and signaling pathways that are involved in the mechanism of action of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide.
3. Development of more selective and specific 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide analogs with improved pharmacokinetic properties and bioavailability.
4. Evaluation of the efficacy and safety of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide in preclinical and clinical trials for various diseases, such as cancer, inflammation, and neurological disorders.
5. Investigation of the potential synergistic effects of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide with other drugs or therapies for combination therapy.
6. Exploration of the potential applications of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide in other fields, such as agriculture, environmental science, and material science.
In conclusion, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is a synthetic compound that has shown promising therapeutic potential in various diseases. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide as a therapeutic agent and to develop more effective and safe treatments for human diseases.
合成法
The synthesis of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide involves the reaction between 3-methoxy-4-methylbenzoic acid and 3-(2-methoxypropanoylamino)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide as a white solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide, making it suitable for large-scale production.
科学的研究の応用
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been studied for its potential neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-8-9-14(10-17(12)25-4)19(23)21-16-7-5-6-15(11-16)20-18(22)13(2)24-3/h5-11,13H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLLGRTZVXTMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

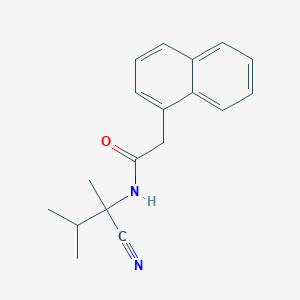
![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)
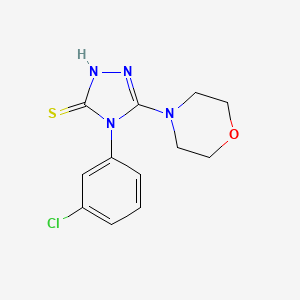
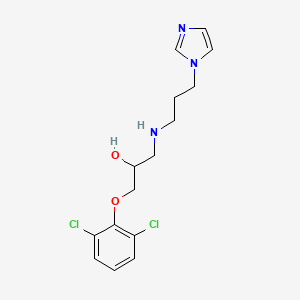
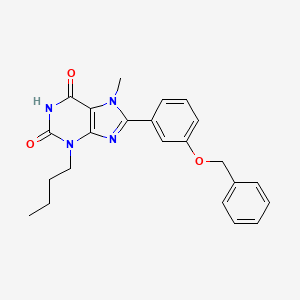
![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
![2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide](/img/structure/B7534945.png)
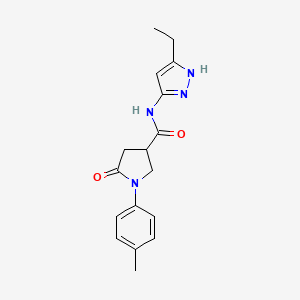
![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
